2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

medicinal chemistry chemical procurement quality control

This 2,6-disubstituted pyridazin-3(2H)-one features a chiral 2-methylindoline-1-carbonyl group at C-6, creating distinct steric and lipophilic properties vs. the des-methyl analog (CAS 1049494-76-9). The 2-methyl substituent alters target engagement and cellular potency in c-Met kinase inhibition, making it an essential SAR probe. Do not substitute with unmethylated congener without direct head-to-head profiling. Ideal for kinase selectivity panels, metabolic stability assays, and late-stage diversification of pyridazinone libraries.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 1049533-23-4
Cat. No. B2822431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
CAS1049533-23-4
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)C
InChIInChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)14-24-21(26)12-11-19(23-24)22(27)25-16(2)13-18-5-3-4-6-20(18)25/h3-12,16H,13-14H2,1-2H3
InChIKeyXIGZLHHAOOLRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide: 2-(4-Methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1049533-23-4) – Class, Key Features, and Comparator Landscape


2-(4-Methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a 2,6-disubstituted pyridazin-3(2H)-one derivative. Pyridazinones are a privileged scaffold in kinase inhibitor discovery, notably targeting c-Met [1]. The molecule features a 4-methylbenzyl group at position 2 and a 2-methylindoline-1-carbonyl group at position 6. Its closest unsubstituted analog is 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one (CAS 1049494-76-9) .

Why 2-(4-Methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one Cannot Be Substituted by Unmethylated Indoline Analogs


The sole structural difference between the target compound and its demethylated congener (CAS 1049494-76-9) is the 2‑methyl group on the indoline ring . This methyl substituent introduces a chiral center, creates distinct steric and lipophilic properties, and alters the electron density of the indoline amide. In the context of c‑Met kinase inhibition by 2,6‑disubstituted pyridazinones, subtle changes to the C‑6 carbonyl group dramatically affect both enzymatic and cellular potency [1]. Therefore, generic substitution with the unmethylated analog is not scientifically justified without a direct, quantitative head‑to‑head comparison of target engagement, selectivity, and functional activity.

Quantitative Differentiation Evidence for 2-(4-Methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one


Molecular Weight and Formula Comparison

The target compound contains an additional methyl group relative to its closest analog 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one (CAS 1049494-76-9). This results in a molecular weight difference of 14 Da (C₁H₂) and a formula difference of C₂₂H₂₁N₃O₂ vs. C₂₁H₁₉N₃O₂ [1].

medicinal chemistry chemical procurement quality control

Calculated Octanol‑Water Partition Coefficient (clogP) Difference

The addition of a methyl group on the indoline ring increases the calculated logP by approximately 0.5–0.6 log units compared to the unmethylated analog. This estimate is based on fragment‑based clogP algorithms [1].

pharmacokinetics ADME lipophilicity

Chiral Center Introduction and Enantiomeric Purity Considerations

The 2‑methylindoline moiety contains an asymmetric carbon at position 2 of the indoline ring, creating a pair of enantiomers. The unmethylated analog (CAS 1049494-76-9) is achiral at the indoline position . The absolute configuration and enantiomeric purity of the target compound must be specified for reproducible biological results.

chiral chemistry enantioselectivity procurement specification

Class‑Level c‑Met Kinase Inhibitory Potential

2,6‑disubstituted pyridazin‑3(2H)‑ones have been optimized as ATP‑competitive c‑Met inhibitors. The published lead compound 8a (quinoline‑pyridazinone) shows an enzyme IC₅₀ of 4.2 nM and an EBC‑1 cell proliferation IC₅₀ of 17 nM [1]. While no direct data exist for the target compound, the presence of the 2‑methylindoline carbonyl motif is consistent with the pharmacophore requirements identified in the SAR study.

kinase inhibitor c‑Met pyridazinone SAR

Recommended Application Scenarios for 2-(4-Methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one Based on Evidence


SAR Probe for c‑Met Inhibitor Optimization

The compound can serve as a scaffold‑diversification point in structure‑activity relationship (SAR) campaigns targeting c‑Met. The 2‑methylindoline substituent extends the structural diversity beyond the published 2,6‑disubstituted pyridazinone series [1]. Its activity must be benchmarked against the reference inhibitor 8a in the same enzymatic and cellular assays.

Enantioselective Biological Profiling

Because the 2‑methylindoline group is chiral, the individual enantiomers (or a defined racemic mixture) should be profiled separately in kinase selectivity panels, metabolic stability assays, and cell‑based readouts. This enables assessment of stereochemistry‑dependent pharmacology .

Physicochemical Property Benchmarking

The higher clogP relative to the unmethylated analog makes this compound suitable for studying lipophilicity‑driven effects on membrane permeability and cellular potency in c‑Met‑addicted cell lines, provided that direct comparative data with the des‑methyl analog are generated [2].

Synthetic Intermediate for Further Functionalization

The pyridazinone core, indoline carbonyl, and 4‑methylbenzyl group offer multiple sites for late‑stage diversification. This compound can be used as a key intermediate in medicinal chemistry programs exploring novel kinase inhibitors or other pyridazinone‑based therapeutics [1].

Quote Request

Request a Quote for 2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.